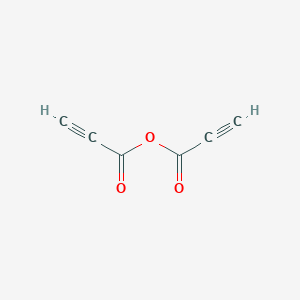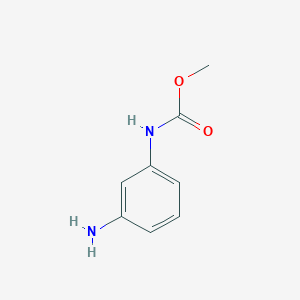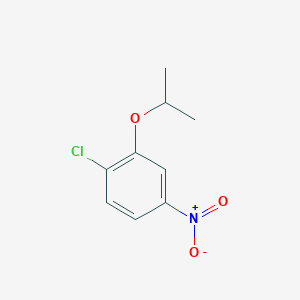
3-(1,3-ジオキソラン-2-イル)プロパン酸
概要
説明
3-(1,3-Dioxolan-2-yl)propanoic acid is an organic compound characterized by a 1,3-dioxolane ring attached to a propanoic acid group. This compound is a colorless liquid with a distinctive aroma and is soluble in water and many organic solvents . It is primarily used as an intermediate in organic synthesis.
科学的研究の応用
3-(1,3-Dioxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It’s possible that the compound interacts with its targets through the formation of ether or ester bonds
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely that the compound is involved in a variety of biochemical pathways, with the exact pathways depending on the specific reaction conditions and targets.
Result of Action
As an intermediate in organic synthesis , the compound likely contributes to the formation of a variety of different molecules, with the exact effects depending on the specific reaction conditions and targets.
Action Environment
The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)propanoic acid are likely influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)propanoic acid typically involves the reaction of 1,3-dioxolane with propanoic acid under specific conditions. One method includes the use of hypervalent iodine and carboxylic acid compounds as reagents . Another approach involves the deprotection of acyclic and cyclic O,O-acetals and O,O-ketals in the presence of a catalytic amount of iodine .
Industrial Production Methods
Industrial production of 3-(1,3-Dioxolan-2-yl)propanoic acid often employs bulk manufacturing processes that ensure high purity and yield. These methods typically involve the use of toluene as a solvent and diisopropylethylamine (DIPEA) as a base .
化学反応の分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, carboxylic acids, and catalytic amounts of iodine . Reaction conditions often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes and propanoic acid derivatives .
類似化合物との比較
Similar Compounds
- 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester
- 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
Uniqueness
3-(1,3-Dioxolan-2-yl)propanoic acid is unique due to its specific structure, which combines a 1,3-dioxolane ring with a propanoic acid group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and industrial production.
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKVBGGCFPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515710 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-56-1 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


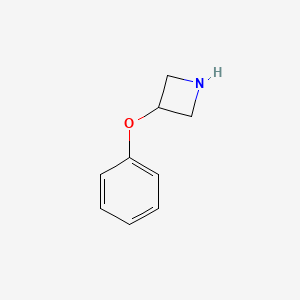


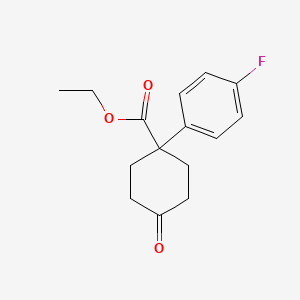
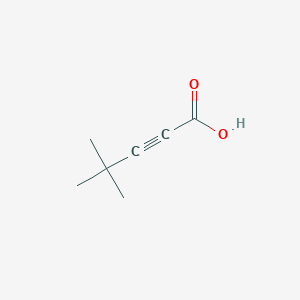
![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)


